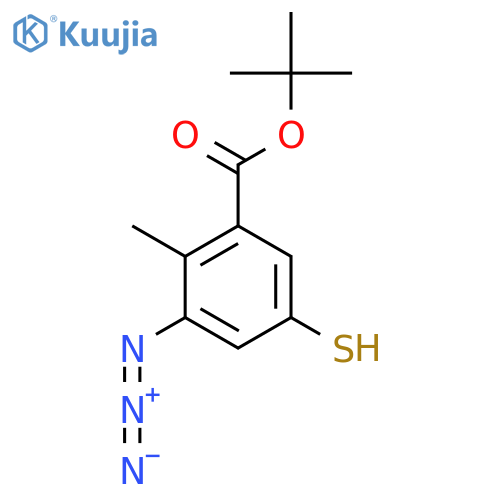

Cas no 2418683-09-5 (Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate)

2418683-09-5 structure

商品名:Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate

Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate 化学的及び物理的性質

名前と識別子

-

- 2418683-09-5

- tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate

- EN300-26627005

- Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate

-

- インチ: 1S/C12H15N3O2S/c1-7-9(11(16)17-12(2,3)4)5-8(18)6-10(7)14-15-13/h5-6,18H,1-4H3

- InChIKey: UDHNWBPNAXZJDJ-UHFFFAOYSA-N

- ほほえんだ: SC1C=C(C(C)=C(C=1)C(=O)OC(C)(C)C)N=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 265.08849790g/mol

- どういたいしつりょう: 265.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 361

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26627005-1.0g |

tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate |

2418683-09-5 | 95.0% | 1.0g |

$0.0 | 2025-03-20 |

Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate 関連文献

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

2418683-09-5 (Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate) 関連製品

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量